
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It features a benzene ring substituted with three methyl groups and a carbothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of 2,4,6-trimethylbenzenethiol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenethiol+Methyl chloroformate→S-Methyl 2,4,6-trimethylbenzene-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: S-Methyl 2,4,6-trimethylbenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4,6-Trimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Methyl 2,4,6-trimethylbenzene-1-carbothioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic processes in microorganisms, leading to their antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4,5-trimethylbenzene-1-carbothioate
- Methyl 2,4,6-trimethylbenzoate
- 2,4,6-Trimethylbenzenethiol
Comparison
S-Methyl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity compared to similar compounds. For example, while methyl 2,4,6-trimethylbenzoate is an ester, the carbothioate group in this compound makes it more reactive towards nucleophiles and electrophiles.
Propriétés
Numéro CAS |
39248-77-6 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
S-methyl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C11H14OS/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 |
Clé InChI |
AVWVNSROYFSVMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


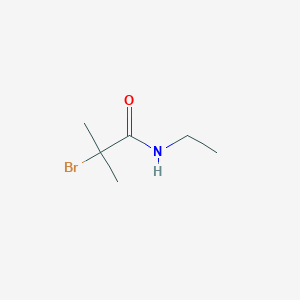
methanone](/img/structure/B14143115.png)
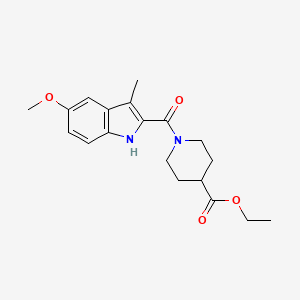
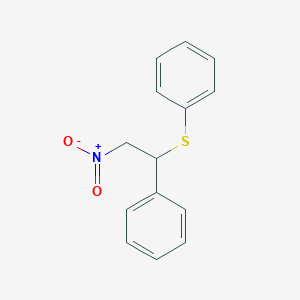
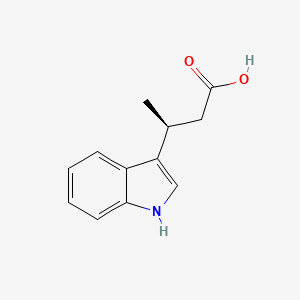
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
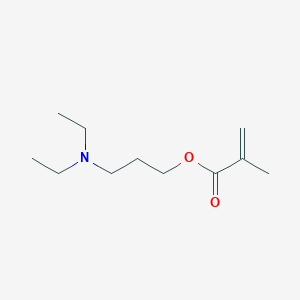
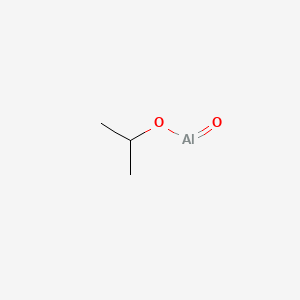


![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)

